molecular formula C25H21NO4 B557764 Fmoc-D-Tic-OH CAS No. 130309-33-0

Fmoc-D-Tic-OH

Cat. No. B557764
CAS RN: 130309-33-0
M. Wt: 399.4 g/mol
InChI Key: LIRBCUNCXDZOOU-HSZRJFAPSA-N
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Description

Fmoc-D-Tic-OH is a pharmaceutical intermediate . It is a natural peptide triazole antagonist of HIV-1 envelope gp120 and a peptidomimetic antiviral agent .


Molecular Structure Analysis

Fmoc-D-Tic-OH has the molecular formula C25H21NO4 . Its molecular weight is 399.44 g/mol . The structure of Fmoc-D-Tic-OH includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in peptide synthesis .


Physical And Chemical Properties Analysis

Fmoc-D-Tic-OH is a white solid . It has a molecular weight of 399.44 g/mol . The optical activity of Fmoc-D-Tic-OH is [α]20/D −25.0±2°, c = 0.6% in methanol .

Scientific Research Applications

Synthesis of Bradykinin Antagonists

Fmoc-D-Tic-OH is commonly used in the solid-phase synthesis of Bradykinin antagonists. Bradykinin is a peptide that causes blood vessels to dilate, and antagonists can be used to counteract this effect, which is useful in treating conditions like hypertension and cardiac failure .

Biomedical Applications Self-Supporting Hydrogels

Research has explored the use of Fmoc-D-Tic-OH in the development of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides. These hydrogels have potential applications in biomedicine, possibly for drug delivery systems or tissue engineering .

Safety and Hazards

When handling Fmoc-D-Tic-OH, it is recommended to avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Mechanism of Action

Target of Action

Fmoc-D-Tic-OH is a synthetic amino acid derivative used in the solid-phase synthesis of peptide-based antagonists . The primary targets of these antagonists are often G-protein coupled receptors (GPCRs), such as the bradykinin type 2 (B2) receptor . These receptors play a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation.

Mode of Action

The mode of action of Fmoc-D-Tic-OH is primarily through its incorporation into peptide sequences that interact with their target receptors. The Fmoc group protects amines in synthesis and is deprotected with bases such as secondary amines like piperidine . The specific interactions between the peptide and its target receptor can result in the inhibition (antagonism) of the receptor’s activity .

Biochemical Pathways

The biochemical pathways affected by Fmoc-D-Tic-OH are largely dependent on the specific peptide sequence into which it is incorporated. For instance, when used to synthesize bradykinin antagonists, it can affect the kallikrein-kinin system . This system is involved in mediating various physiological processes, including blood pressure regulation, inflammation, and pain sensation. The antagonism of the B2 receptor can lead to the inhibition of these processes .

Result of Action

The molecular and cellular effects of Fmoc-D-Tic-OH are determined by the specific peptide sequence into which it is incorporated and the subsequent interactions of that peptide with its target receptor. For instance, in the case of bradykinin antagonists, the result of action could be the inhibition of the B2 receptor, leading to decreased inflammation, blood pressure regulation, and pain sensation .

Action Environment

The action, efficacy, and stability of Fmoc-D-Tic-OH can be influenced by various environmental factors. These can include the pH and temperature of the reaction environment during peptide synthesis . Additionally, the biological environment in which the resulting peptide operates can also impact its action. For instance, factors such as the presence of other competing ligands, the expression level of the target receptor, and the specific cell type or tissue can all influence the action of the peptide.

properties

IUPAC Name

(3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)23-13-16-7-1-2-8-17(16)14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRBCUNCXDZOOU-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Tic-OH

CAS RN

130309-33-0
Record name 130309-33-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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